molecular formula C13H26Cl2N2O2 B2812353 2-[1-(4-Methylpiperazin-1-yl)cyclohexyl]acetic acid dihydrochloride CAS No. 1797943-35-1

2-[1-(4-Methylpiperazin-1-yl)cyclohexyl]acetic acid dihydrochloride

Cat. No. B2812353
CAS RN: 1797943-35-1
M. Wt: 313.26
InChI Key: KTRGPSHTCCLCAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[1-(4-Methylpiperazin-1-yl)cyclohexyl]acetic acid dihydrochloride” is a chemical compound with the CAS Number: 1797943-35-1 . It has a molecular weight of 313.27 and its IUPAC name is 2-(1-(4-methylpiperazin-1-yl)cyclohexyl)acetic acid dihydrochloride . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H24N2O2.2ClH/c1-14-7-9-15(10-8-14)13(11-12(16)17)5-3-2-4-6-13;;/h2-11H2,1H3,(H,16,17);2*1H . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 313.26 and is typically available in powder form . It is stored at room temperature .

Scientific Research Applications

Synthesis and Characterization

  • A related amino acid, [1-(aminomethyl)cyclohexyl]acetic acid, was synthesized and reacted with 2-hydroxynaphthaldehyde to produce a Schiff base ligand, which was then reacted with metal ions to study its antioxidant and xanthine oxidase inhibitory activities. The zinc complex showed significant inhibitory activity, suggesting potential in enzyme inhibition studies (Ikram et al., 2015).

Chemical Reactions

  • A compound structurally related to the query, involving a piperazine ring, was used in a three-component, intramolecular Ugi reaction to produce novel indoloketopiperazine derivatives. This highlights the versatility of piperazine-containing compounds in synthesizing complex heterocyclic structures (Ghandi et al., 2012).

Biological Activities

  • Another related compound, 1-hydroxypiperazine dihydrochloride, was synthesized and applied to the creation of new pyridone carboxylic acid antibacterial agents. This demonstrates the potential of such compounds in developing new antimicrobial agents (Uno et al., 1989).

Enzyme Inhibition

  • The pharmacological profile of an analgesic agent containing a 4-methylpiperazine moiety was investigated, showing significant selectivity for cyclooxygenase-1 over cyclooxygenase-2. This suggests potential applications of related compounds in the development of selective inhibitors for therapeutic purposes (Ochi et al., 2000).

Mechanism of Action

While the specific mechanism of action for this compound is not available, it’s worth noting that similar piperazine derivatives have been studied for their anti-inflammatory effects . These compounds have been shown to reduce the levels of pro-inflammatory cytokines IL-1β and TNF-α .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 , which correspond to skin irritation, eye irritation, and respiratory irritation, respectively. Precautionary statements include measures to prevent exposure and instructions on what to do if exposure occurs .

properties

IUPAC Name

2-[1-(4-methylpiperazin-1-yl)cyclohexyl]acetic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2.2ClH/c1-14-7-9-15(10-8-14)13(11-12(16)17)5-3-2-4-6-13;;/h2-11H2,1H3,(H,16,17);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTRGPSHTCCLCAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2(CCCCC2)CC(=O)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(4-Methylpiperazin-1-yl)cyclohexyl]acetic acid dihydrochloride

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